(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane
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Overview
Description
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
4-Bromo-3-chlorophenol+tert-butylchlorodimethylsilane→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
Scientific Research Applications
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with other elements. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (3-Chlorophenoxy)(tert-butyl)dimethylsilane
- (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane
Uniqueness
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring. This dual halogenation provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. Additionally, the tert-butyl and dimethylsilane groups enhance the compound’s stability and solubility, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
(4-bromo-3-chlorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGYRAGBGVASR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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